molecular formula C19H15BrClN3OS B2982200 5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361172-14-7

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2982200
CAS No.: 361172-14-7
M. Wt: 448.76
InChI Key: UQZMRPZZINXTCH-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic compound featuring a complex molecular architecture that incorporates benzamide, thienopyrazole, and multiple halogen substituents. This structural class of compounds, particularly benzamide derivatives, has been investigated in pharmaceutical research for their potential as cell differentiation inducers and antineoplastic agents . The presence of the bromo- and chloro-substituents on the benzamide ring, combined with the thieno[3,4-c]pyrazole core, suggests this compound may be of significant interest in medicinal chemistry for the development of novel therapeutic agents, potentially for the treatment of cancers, including carcinomas and hematologic neoplasms . Its precise mechanism of action is a subject of ongoing research, but it is hypothesized to interact with specific cellular targets to modulate pathways involved in cell proliferation and differentiation. Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry or as a biological probe in biochemical and pharmacological assays to further explore its properties and applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3OS/c1-11-4-2-3-5-17(11)24-18(14-9-26-10-16(14)23-24)22-19(25)13-8-12(20)6-7-15(13)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZMRPZZINXTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

  • Core structure: Similar thieno[3,4-c]pyrazole-benzamide scaffold but with a 5-oxo group and 4-methylphenyl substituent.
  • Substituent effects: The 4-bromo on the benzamide vs. 5-bromo-2-chloro in the target alters electronic distribution and steric hindrance.
  • Molecular formula : C₂₀H₁₆BrN₃O₂S (MW ~458.29 g/mol ), slightly heavier due to the additional oxygen .

Triazole-Thione Benzoxazole Derivative ()

  • Core structure : Benzoxazole-triazole-thione hybrid.
  • Key differences :
    • C=S bond (IR: 1212 cm⁻¹) vs. amide carbonyl in the target.
    • 4-Bromophenyl and 2-methylphenyl substituents.

Pyrazole-Benzamide Derivative ()

  • Core structure : N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide.
  • Comparison: Simpler pyrazole ring vs. fused thienopyrazole in the target. Ethyl group increases lipophilicity compared to the target’s methylphenyl substituent.
  • Molecular formula : C₁₂H₁₃N₃O (MW 215.25 g/mol ), significantly smaller and less halogenated .

Benzimidazole Derivatives ()

  • Core structure : Benzimidazole with bromo/chloro substituents.
  • Key contrast: Planar benzimidazole vs. 5-Bromo in the target vs. 4- or 6-bromo in benzimidazoles, altering steric interactions in binding pockets.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound Thienopyrazole-benzamide C₁₉H₁₄BrClN₃OS ~447.42 5-bromo-2-chloro, 2-methylphenyl
4-bromo-N-[2-(4-methylphenyl)-...]benzamide Thienopyrazole-benzamide C₂₀H₁₆BrN₃O₂S ~458.29 4-bromo, 4-methylphenyl, 5-oxo
Triazole-thione () Benzoxazole-triazole-thione C₂₂H₁₅BrN₄OS 460.34 4-bromophenyl, 2-methylphenyl
Pyrazole-benzamide () Pyrazole-benzamide C₁₂H₁₃N₃O 215.25 5-methylpyrazole, ethyl group

Table 2: Functional Group and Activity Insights

Compound Type Key Functional Groups Potential Biological Activity
Thienopyrazole-benzamide Amide, Br/Cl substituents Enzyme inhibition (kinases, proteases)
Benzimidazole derivatives Bromo/chloro, aromatic N Antimicrobial, anticancer
Coumarin-benzamide () Coumarin, benzamide Fluorescence-based applications

Biological Activity

5-Bromo-2-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 5-bromo-2-chloropyrimidine with various thienopyrazole derivatives. The process usually requires careful control of reaction conditions to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. Key areas of activity include:

  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Studies indicate that it may act on specific molecular targets involved in cancer progression.
  • Antimicrobial Activity : Preliminary assessments suggest that the compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as an antibiotic agent.
  • Enzyme Inhibition : Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Targeting Kinases : Similar compounds have been shown to inhibit kinase activity, which is critical in many signaling pathways related to cancer and inflammation.
  • Inducing Apoptosis : Evidence suggests that the compound may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Modulating Gene Expression : The compound may influence the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have illustrated the efficacy of this compound:

  • Study 1 : A study evaluated the anticancer activity of this compound on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Study 2 : Another study focused on its antimicrobial properties against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

Data Table

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferationStudy 1
AntimicrobialMIC against S. aureus: 32 µg/mLStudy 2
Enzyme InhibitionInhibition of kinase activityOngoing research

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